molecular formula C5H2F2N2S B13470721 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B13470721
M. Wt: 160.15 g/mol
InChI Key: GEHLJSDSWOAABA-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile is a heterocyclic compound that contains both fluorine and sulfur atoms within its structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts unique reactivity and stability, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile typically involves the introduction of the difluoromethyl group into a thiazole ring. One common method involves the reaction of a thiazole precursor with difluoromethylating agents under controlled conditions. For example, difluoromethylation can be achieved using difluoromethyl halides in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as metal-based catalysts, can enhance the efficiency of the difluoromethylation reaction. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring can interact with various biological pathways, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(Difluoromethyl)-2-nitrobenzene
  • N-Difluoromethyl amides

Uniqueness

3-(Difluoromethyl)-1,2-thiazole-4-carbonitrile is unique due to the presence of both a difluoromethyl group and a thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other difluoromethylated compounds. The thiazole ring also provides additional sites for functionalization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C5H2F2N2S

Molecular Weight

160.15 g/mol

IUPAC Name

3-(difluoromethyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C5H2F2N2S/c6-5(7)4-3(1-8)2-10-9-4/h2,5H

InChI Key

GEHLJSDSWOAABA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(F)F)C#N

Origin of Product

United States

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